An In-Depth Technical Guide to 1,3-Di-Boc-2-methylisothiourea: Properties, Protocols, and Applications
An In-Depth Technical Guide to 1,3-Di-Boc-2-methylisothiourea: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of 1,3-Di-Boc-2-methylisothiourea, a key reagent in modern organic synthesis and drug discovery. The information is presented to facilitate its use in research and development, with a focus on clarity, practical application, and detailed methodology.
Core Chemical and Physical Properties
1,3-Di-Boc-2-methylisothiourea, also known as N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea, is a white to off-white solid crystalline compound.[1] It is widely utilized as a guanidinylating agent for the introduction of the protected guanidine functional group onto primary and secondary amines. The tert-butoxycarbonyl (Boc) protecting groups render the otherwise highly basic guanidine moiety temporarily inert, allowing for controlled reactions under mild conditions.[2][3]
Quantitative Data Summary
The key physical and chemical properties of 1,3-Di-Boc-2-methylisothiourea are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₂N₂O₄S | [4] |
| Molecular Weight | 290.38 g/mol | [4] |
| CAS Number | 107819-90-9 | [4] |
| Appearance | White to off-white powder/solid | [1] |
| Melting Point | 115-121 °C | |
| Solubility | Soluble in most organic solvents.[5] Very slightly soluble in acetonitrile, slightly soluble in chloroform and methanol. | |
| Purity | Typically ≥98% | [1] |
Experimental Protocols
Detailed methodologies for the synthesis, analysis, and application of 1,3-Di-Boc-2-methylisothiourea are provided below. These protocols are intended to serve as a starting point for laboratory work and can be adapted based on specific experimental requirements.
Synthesis of 1,3-Di-Boc-2-methylisothiourea
While commercially available, 1,3-Di-Boc-2-methylisothiourea can be synthesized from thiourea in a two-step process involving S-methylation followed by di-Boc protection.[6]
Step 1: S-methylation of Thiourea
This procedure is adapted from established methods for the synthesis of S-methylisothiourea salts.
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Materials: Thiourea, Methyl iodide, Methanol, Diethyl ether.
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Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1 equivalent) in methanol.
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Cool the solution in an ice bath and add methyl iodide (1.1 equivalents) dropwise.
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Allow the reaction mixture to stir at room temperature overnight.
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Concentrate the reaction mixture under reduced pressure to obtain a crude solid.
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Wash the solid with cold diethyl ether and dry under vacuum to yield S-methylisothiourea hydroiodide.
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Step 2: Di-Boc Protection of S-methylisothiourea
This protocol is a general method for the N-Boc protection of amines.
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Materials: S-methylisothiourea hydroiodide, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) or Diisopropylethylamine (DIPEA), Dichloromethane (DCM).
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Procedure:
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Suspend S-methylisothiourea hydroiodide (1 equivalent) in dichloromethane (DCM).
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Add triethylamine (2.2 equivalents) to the suspension and stir for 10 minutes.
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Add di-tert-butyl dicarbonate (2.2 equivalents) portion-wise to the reaction mixture.
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Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
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Upon completion, wash the reaction mixture with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1,3-Di-Boc-2-methylisothiourea.
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Spectroscopic Analysis
1H NMR Spectroscopy
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Sample Preparation: Dissolve a small amount of the purified product in deuterated chloroform (CDCl₃).
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Expected Chemical Shifts (δ, ppm): The proton NMR spectrum is expected to show a singlet for the S-methyl protons and a singlet for the tert-butyl protons of the Boc groups.
13C NMR Spectroscopy
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Sample Preparation: Dissolve a small amount of the purified product in deuterated chloroform (CDCl₃).
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Expected Chemical Shifts (δ, ppm): The carbon NMR spectrum will show characteristic peaks for the S-methyl carbon, the carbons of the tert-butyl groups, the quaternary carbon of the Boc groups, and the carbonyl carbons.
FTIR Spectroscopy
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Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film.
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Expected Absorption Bands (cm⁻¹): The FTIR spectrum will exhibit characteristic absorption bands for N-H stretching, C-H stretching of the alkyl groups, C=O stretching of the Boc groups, and C-N stretching.
Guanidinylation of a Primary Amine
This protocol describes a general procedure for the guanidinylation of a primary amine using 1,3-Di-Boc-2-methylisothiourea.
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Materials: Primary amine, 1,3-Di-Boc-2-methylisothiourea, Triethylamine (TEA) or Diisopropylethylamine (DIPEA), Mercury(II) chloride (HgCl₂) or Silver nitrate (AgNO₃) (as a promoter), Anhydrous Dimethylformamide (DMF).
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Procedure:
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Dissolve the primary amine (1 equivalent) and 1,3-Di-Boc-2-methylisothiourea (1.1 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
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Add triethylamine (1.5 equivalents) to the solution.
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Add the promoter (e.g., HgCl₂, 1.1 equivalents) to the reaction mixture.
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Stir the reaction at room temperature and monitor its progress by TLC.
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Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the metal salts.
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Wash the filtrate with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to yield the N,N'-di-Boc-protected guanidine derivative.
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Applications in Drug Development and Synthesis
1,3-Di-Boc-2-methylisothiourea is a valuable reagent in the synthesis of complex molecules, particularly in the field of medicinal chemistry. The guanidinium group is a key functional group in many biologically active molecules, including the amino acid arginine. The ability to introduce this group in a protected form allows for the synthesis of a wide range of compounds with potential therapeutic applications.[7]
Peptide Synthesis
A significant application of 1,3-Di-Boc-2-methylisothiourea is in solid-phase peptide synthesis (SPPS) for the incorporation of arginine and its analogs. This is typically achieved by guanidinylating the side chain of ornithine or lysine residues after their incorporation into the peptide chain.
Synthesis of Guanidine-Containing Compounds
The reagent is also employed in the solution-phase synthesis of various guanidine-containing small molecules that are investigated as potential drug candidates. The guanidine moiety can impart desirable properties such as enhanced binding to biological targets and improved cell permeability.
Visualizations of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key experimental workflows involving 1,3-Di-Boc-2-methylisothiourea.
Caption: General workflow for the guanidinylation of an amine.
Caption: Workflow for on-resin guanidinylation in peptide synthesis.
Safety and Handling
1,3-Di-Boc-2-methylisothiourea should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. The GHS classification indicates it may cause skin and eye irritation.[4]
This guide provides a foundational understanding of 1,3-Di-Boc-2-methylisothiourea for its effective and safe use in a research setting. For specific applications, further optimization of the provided protocols may be necessary.
